molecular formula C22H14ClNO5 B3905067 METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B3905067
M. Wt: 407.8 g/mol
InChI Key: HPRGNEXJUNGHCX-LDADJPATSA-N
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Description

Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzoate ester, a furan ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of specific solvents, temperature control, and the selection of appropriate catalysts and ligands to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxazole moiety would produce amines .

Scientific Research Applications

Methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(5-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The furan ring and benzoate ester can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-chloro-5-[5-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO5/c1-27-21(25)16-11-14(7-9-17(16)23)19-10-8-15(28-19)12-18-22(26)29-20(24-18)13-5-3-2-4-6-13/h2-12H,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRGNEXJUNGHCX-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-CHLORO-5-(5-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

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